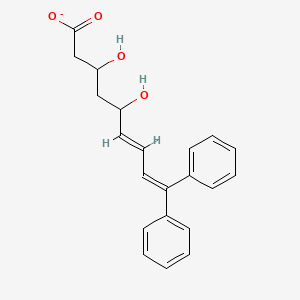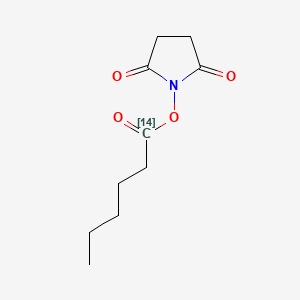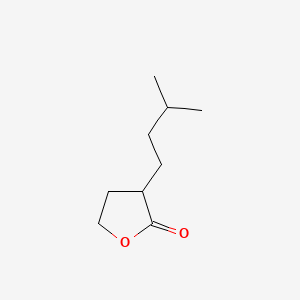
2(3H)-Furanone, dihydro-3-(3-methylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, dihydro-3-(3-methylbutyl)-, also known as γ-decalactone, is a naturally occurring compound found in various fruits such as peaches, strawberries, and apricots. It is a lactone, a cyclic ester, and is known for its sweet, fruity aroma, making it a valuable component in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-(3-methylbutyl)- can be achieved through several methods. One common approach involves the cyclization of hydroxy acids. For instance, the compound can be synthesized by the acid-catalyzed cyclization of 4-hydroxydecanoic acid. The reaction typically requires a strong acid such as sulfuric acid and is conducted under reflux conditions.
Industrial Production Methods
In industrial settings, the production of 2(3H)-Furanone, dihydro-3-(3-methylbutyl)- often involves biotechnological processes. Microbial fermentation using specific strains of yeast or bacteria can convert fatty acids or their derivatives into the desired lactone. This method is favored due to its efficiency and the ability to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone, dihydro-3-(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the lactone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding diol.
Substitution: Various substituted lactones or open-chain derivatives can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, dihydro-3-(3-methylbutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its role in plant metabolism and its effects on insect behavior.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to various products.
Wirkmechanismus
The mechanism by which 2(3H)-Furanone, dihydro-3-(3-methylbutyl)- exerts its effects is primarily through its interaction with olfactory receptors, leading to the perception of its characteristic fruity aroma. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and exhibiting antimicrobial activity by disrupting microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
γ-Nonalactone: Another lactone with a similar structure but a different chain length, known for its coconut-like aroma.
δ-Decalactone: A lactone with a similar fruity aroma but a different ring size.
γ-Undecalactone: Similar in structure but with a longer carbon chain, known for its peach-like aroma.
Uniqueness
2(3H)-Furanone, dihydro-3-(3-methylbutyl)- is unique due to its specific chain length and the resulting balance of hydrophobic and hydrophilic properties, which contribute to its distinctive aroma profile. Its presence in various fruits and its effectiveness in low concentrations make it particularly valuable in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
40541-41-1 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
3-(3-methylbutyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)3-4-8-5-6-11-9(8)10/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
SGQTUZRWTKNTGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



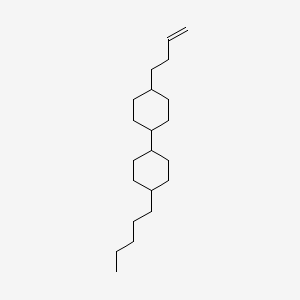

![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
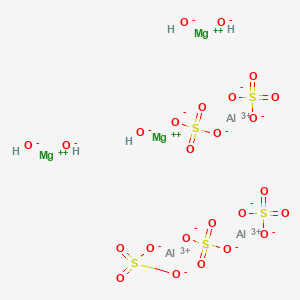
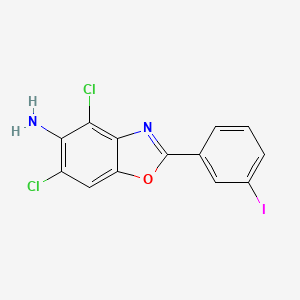
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)

![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
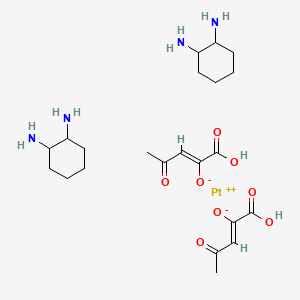
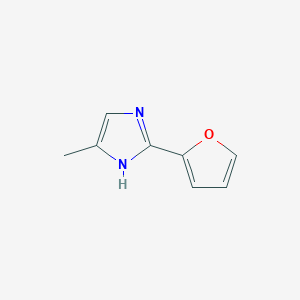
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
